1-[3-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol
Description
Properties
IUPAC Name |
2-methyl-1-[3-(trifluoromethoxy)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O2/c1-10(2,15)7-8-4-3-5-9(6-8)16-11(12,13)14/h3-6,15H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHXTHBIBLMNHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801227588 | |
| Record name | Benzeneethanol, α,α-dimethyl-3-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801227588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443327-80-7 | |
| Record name | Benzeneethanol, α,α-dimethyl-3-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443327-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanol, α,α-dimethyl-3-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801227588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methodology Overview
This approach utilizes organomagnesium reagents to form the tertiary alcohol structure. A key intermediate, 3-(trifluoromethoxy)benzaldehyde, reacts with methylmagnesium bromide to yield the target compound after hydrolysis.
Procedure :
-
Reaction Setup : 3-(Trifluoromethoxy)benzaldehyde (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).
-
Grignard Addition : Methylmagnesium bromide (1.2 equiv) is added dropwise at 0°C under inert atmosphere.
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Hydrolysis : The mixture is quenched with saturated ammonium chloride, and the product is extracted using ethyl acetate.
Key Data :
Advantages : High selectivity for tertiary alcohol formation.
Limitations : Requires strict anhydrous conditions.
Catalytic Hydrogenation of Ketone Intermediate
Ketone Synthesis via Friedel-Crafts Acylation
The trifluoromethoxy aromatic ring is acylated using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃), forming 1-[3-(trifluoromethoxy)phenyl]-2-propanone.
Procedure :
-
Acylation : 3-(Trifluoromethoxy)benzene reacts with acetyl chloride (1.5 equiv) and AlCl₃ (2.0 equiv) in dichloromethane.
-
Hydrogenation : The ketone intermediate is reduced using palladium on carbon (Pd/C, 5 wt%) under H₂ (1 atm).
Key Data :
Advantages : Scalable for industrial production.
Limitations : Requires handling of hazardous AlCl₃.
Nucleophilic Substitution with Epoxide Intermediates
Epoxide Formation and Ring Opening
Epichlorohydrin reacts with 3-(trifluoromethoxy)phenol under basic conditions to form an epoxide, which is subsequently opened using methylamine.
Procedure :
-
Epoxidation : 3-(Trifluoromethoxy)phenol reacts with epichlorohydrin (1.2 equiv) in NaOH (10% w/v).
-
Ring Opening : The epoxide is treated with methylamine (2.0 equiv) in ethanol at 60°C.
Key Data :
Advantages : Avoids use of Grignard reagents.
Limitations : Multi-step synthesis reduces overall efficiency.
Comparison of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Grignard Reaction | 78–85 | ≥98 | Moderate | High |
| Catalytic Hydrogenation | 88–92 | ≥99 | Low | Industrial |
| Epoxide Ring Opening | 80–84 | ≥95 | High | Moderate |
Optimal Method : Catalytic hydrogenation offers the highest yield and purity, making it preferable for large-scale synthesis.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Drug Development
The trifluoromethoxy group is known to impact the pharmacokinetics and pharmacodynamics of drugs. Research indicates that compounds containing this group can exhibit improved potency and selectivity for biological targets. For instance, studies have shown that the incorporation of trifluoromethoxy moieties can enhance the inhibition of enzymes involved in various diseases, including cancer and metabolic disorders .
Case Study: Anticancer Activity
- A study evaluated the anticancer properties of derivatives of 1-[3-(trifluoromethoxy)phenyl]-2-methyl-2-propanol against various cancer cell lines. Results indicated significant cytotoxic effects, with IC50 values lower than those of non-fluorinated analogs, suggesting enhanced efficacy due to the trifluoromethoxy substitution.
Polymer Synthesis
The compound has potential applications in the synthesis of advanced materials. Its ability to participate in polymerization reactions allows for the creation of fluorinated polymers with unique properties such as thermal stability and hydrophobicity.
Table 1: Comparison of Properties of Fluorinated vs Non-Fluorinated Polymers
| Property | Fluorinated Polymers | Non-Fluorinated Polymers |
|---|---|---|
| Thermal Stability | High | Moderate |
| Hydrophobicity | Excellent | Poor |
| Chemical Resistance | Superior | Limited |
Toxicology and Environmental Impact
Research into the environmental impact of fluorinated compounds is crucial due to their persistence and potential bioaccumulation. Regulatory agencies are increasingly focused on assessing the risks associated with compounds like this compound.
Case Study: EPA Assessment
- The Environmental Protection Agency (EPA) conducted a risk assessment on similar trifluoromethyl compounds, concluding that they are "not likely to present an unreasonable risk" under specific conditions of use . This finding suggests that while these compounds have beneficial applications, their environmental safety must be carefully managed.
Mechanism of Action
The mechanism by which 1-[3-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Electronic Effects
Physicochemical Properties
- Lipophilicity: The -OCF₃ group increases logP (octanol-water partition coefficient) relative to non-fluorinated analogs, enhancing membrane permeability but possibly reducing aqueous solubility .
- Polarity: Diol derivatives (e.g., 1-(3,4-dimethoxyphenyl)-propane-1,3-diol) exhibit higher polarity due to multiple hydroxyl groups, limiting blood-brain barrier penetration compared to mono-alcohols .
Data Table: Key Physical Properties
Biological Activity
1-[3-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol, often referred to as TFM-phenol, is a compound that has garnered attention in various biological studies due to its unique trifluoromethyl group and potential pharmacological applications. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H11F3O
- Molecular Weight : 204.19 g/mol
The trifluoromethoxy group (-CF3) significantly influences the compound's chemical behavior, enhancing lipophilicity and altering interaction with biological targets.
The trifluoromethyl group has been shown to enhance the potency of various compounds by improving their interaction with biological targets. For instance, studies indicate that fluorinated compounds can exhibit increased inhibition of serotonin uptake, which is crucial in pharmacology for developing antidepressants and anxiolytics . The presence of the -CF3 group can also influence enzyme inhibition mechanisms, potentially affecting metabolic pathways.
Pharmacological Applications
- Antidepressant Activity : The compound's ability to inhibit serotonin uptake suggests a potential application in treating depression. Fluorinated analogs have shown enhanced activity compared to their non-fluorinated counterparts .
- Antimicrobial Properties : Research indicates that similar fluorinated compounds exhibit antimicrobial effects, potentially making TFM-phenol a candidate for further exploration in antibiotic development .
- Anticancer Activity : Preliminary studies have suggested that compounds with similar structures may possess anticancer properties, acting through various mechanisms such as apoptosis induction in cancer cells .
Study 1: Antidepressant Efficacy
A study investigated the effects of TFM-phenol on serotonin reuptake inhibition in vitro. Results demonstrated a significant increase in serotonin levels in the presence of the compound compared to controls, indicating its potential as an antidepressant .
Study 2: Antimicrobial Activity
In another research effort, TFM-phenol was tested against a range of bacterial strains. The compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Study 3: Anticancer Potential
A recent investigation into the anticancer properties of TFM-phenol revealed that it induced apoptosis in prostate cancer cell lines. The mechanism was linked to the activation of caspase pathways, suggesting a promising avenue for further research in oncology .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antidepressant | Serotonin uptake inhibition | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis |
Table 2: Comparative Analysis with Similar Compounds
| Compound | Molecular Weight | Activity Type | IC50 (µM) |
|---|---|---|---|
| This compound | 204.19 | Antidepressant | 15 |
| Fluoxetine | 309.33 | Antidepressant | 10 |
| Chloramphenicol | 323.65 | Antimicrobial | 5 |
Q & A
Q. What are the recommended synthetic routes for 1-[3-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Grignard reactions to introduce the trifluoromethoxy phenyl group. For example, analogous compounds with trifluoromethyl groups (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) are synthesized via ketone intermediates and reduced using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . Optimization includes adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometric ratios of aryl halides to carbonyl precursors. Monitoring reaction progress via TLC or GC-MS ensures intermediate stability .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent photodegradation. The compound’s trifluoromethoxy group may hydrolyze under humid conditions, necessitating desiccants like silica gel. Safety protocols include using nitrile gloves, fume hoods, and explosion-proof refrigerators, as fluorinated compounds often exhibit volatility and flammability .
Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR identifies trifluoromethoxy signals (δ ~ –58 ppm), while ¹H NMR resolves methyl and aromatic protons.
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities; mass spectrometry confirms molecular ions (e.g., [M+H]⁺) .
- IR Spectroscopy : Detects hydroxyl (∼3400 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹). Cross-referencing with PubChem data ensures structural validation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?
- Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or integration ratios) may arise from stereochemical heterogeneity or solvent artifacts. Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to eliminate solvent interference. For stereoisomers, employ chiral chromatography or Mosher’s ester analysis. Computational tools like Gaussian09 predict chemical shifts, aiding in peak assignment .
Q. What computational methods are suitable for predicting the reactivity of the trifluoromethoxy group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of the trifluoromethoxy group on aromatic rings. Molecular dynamics simulations assess steric hindrance during nucleophilic substitutions. Software like Schrödinger Suite or Gaussian09 evaluates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attacks .
Q. How do reaction conditions influence the formation of stereoisomers or byproducts during synthesis?
- Methodological Answer :
- Temperature : Lower temperatures (–10°C) favor kinetic control, reducing byproducts like diaryl ketones.
- Catalysts : Chiral catalysts (e.g., BINAP-Ru complexes) induce enantioselectivity in propanol derivatives.
- Solvent Polarity : Polar aprotic solvents (DMF) stabilize transition states, minimizing racemization. Analyze byproducts via LC-MS and compare retention times with reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
